molecular formula C11H10BrNO3 B11844316 Methyl 2-bromo-8-methoxyindolizine-7-carboxylate

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate

Cat. No.: B11844316
M. Wt: 284.11 g/mol
InChI Key: WERQRDHNYHUXLR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-8-methoxyindolizine-7-carboxylate typically involves the bromination of a methoxyindolizine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process includes bromination, esterification, and purification steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new indolizine derivatives with different substituents.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of dehalogenated or reduced indolizine derivatives.

Scientific Research Applications

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-bromo-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-8-hydroxyindolizine-7-carboxylate
  • Methyl 2-bromo-8-methylindolizine-7-carboxylate
  • Methyl 2-bromo-8-ethoxyindolizine-7-carboxylate

Uniqueness

Methyl 2-bromo-8-methoxyindolizine-7-carboxylate is unique due to the presence of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 2-bromo-8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3

InChI Key

WERQRDHNYHUXLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)Br)C(=O)OC

Origin of Product

United States

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